molecular formula C15H12FN3O3S B2979042 (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 1396846-88-0

(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2979042
CAS No.: 1396846-88-0
M. Wt: 333.34
InChI Key: NTFDXQIIQSDVDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other compounds to yield derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several ring structures and functional groups. The fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group would all contribute to the overall structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorobenzo[d]thiazol group, azetidin group, and methylisoxazol group . These groups could potentially participate in various chemical reactions.

Scientific Research Applications

Antiproliferative Activity and Structural Analysis A compound with a similar heterocyclic structure, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for its antiproliferative activity. Structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The analysis emphasized the importance of inter and intra-molecular hydrogen bonds for the molecule's stability, potentially relevant for similar compounds like (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone in maintaining bioactive conformations (S. Benaka Prasad et al., 2018).

Heterocyclic Amide Synthesis via Microwave-Assisted Fries Rearrangement A methodology for synthesizing heterocyclic amides through a microwave-assisted Fries rearrangement was developed, involving the regioselective synthesis of similar fluorine-substituted heterocycles. This process, exemplified by the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrates a solvent- and catalyst-free approach, offering insights into the potential synthetic pathways for structurally related compounds (R. Moreno-Fuquen et al., 2019).

Photostability and Spectroscopic Properties Enhancement Fluorination of fluorophores, including those with structures akin to this compound, can significantly enhance their photostability and spectroscopic properties. A study outlined the synthesis of fluorinated fluorophores through sequential nucleophilic aromatic substitution reactions, highlighting the improved photophysical attributes that could be relevant for the compound (Zachary R. Woydziak et al., 2012).

Antimicrobial Activity Against Multidrug Resistant Strains Bioactive fluorenes study, including derivatives like 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogs, showed significant antimicrobial activity against multidrug-resistant strains. This suggests potential antimicrobial applications for compounds with similar structures, highlighting the importance of fluorine substitutions in enhancing bioactivity (E. Hussein et al., 2020).

Properties

IUPAC Name

[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c1-8-5-11(22-18-8)14(20)19-6-9(7-19)21-15-17-13-10(16)3-2-4-12(13)23-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFDXQIIQSDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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